molecular formula C15H14N2O B2594531 (2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide CAS No. 885292-79-5

(2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide

Cat. No.: B2594531
CAS No.: 885292-79-5
M. Wt: 238.29
InChI Key: BQOMGPOCYALQEE-UHFFFAOYSA-N
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Description

(2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide (CAS 885292-79-5) is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol . This compound belongs to a class of ylidene malononitrile derivatives, which are extensively studied as valuable building blocks in organic synthesis . Compounds featuring this core structure are frequently employed as diene reagents in Diels-Alder reactions, a fundamental transformation used for the construction of complex six-membered ring systems . The specific stereochemistry (2Z,4E) and the presence of both cyano and amide functional groups make it a versatile intermediate for generating more complex molecular architectures. Its structure, incorporating a cyclopropyl amide moiety, may influence its conformational properties and intermolecular interactions in the solid state, as seen in related crystalline structures . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-11-13(15(18)17-14-9-10-14)8-4-7-12-5-2-1-3-6-12/h1-8,14H,9-10H2,(H,17,18)/b7-4+,13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOMGPOCYALQEE-XOHVCTMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=CC=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C(=C\C=C\C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide is a synthetic organic compound notable for its potential biological activities. This compound belongs to a class of molecules that have garnered interest in medicinal chemistry due to their diverse pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H10_{10}N2_{2}O
  • Molar Mass : 198.22 g/mol
  • CAS Number : 138175-50-5
  • Physical State : Solid
  • Purity : 90% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Studies suggest that compounds of this nature may modulate receptor activities, particularly in the context of neuropharmacology. For instance, related compounds have been shown to act as selective agonists at serotonin receptors, influencing pathways associated with mood and anxiety disorders .

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antipsychotic Activity : Similar compounds have demonstrated properties that mimic antipsychotic drugs by selectively activating serotonin receptors without significant side effects associated with traditional antipsychotics .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAntipsychotic5-HT2C receptor agonist
Compound BAnti-inflammatoryInhibition of IL-6 and TNF-alpha production
Compound CAnticancerInduction of apoptosis via caspase activation

Case Studies

  • Case Study on Antipsychotic Activity :
    In a study evaluating the effects of N-substituted cyclopropyl compounds on hyperactivity models, it was found that certain derivatives exhibited significant reductions in hyperactive behaviors, suggesting potential use in treating conditions like schizophrenia .
  • Case Study on Anti-inflammatory Effects :
    A recent investigation into the anti-inflammatory properties of related compounds showed that they effectively reduced levels of inflammatory markers in vitro and in vivo models, indicating their potential utility in treating chronic inflammatory diseases .
  • Case Study on Anticancer Effects :
    Research involving the application of structurally similar compounds demonstrated their ability to selectively induce apoptosis in various cancer cell lines while sparing normal cells, highlighting their therapeutic potential in cancer treatment .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H16N2C_{15}H_{16}N_2 and a molecular weight of approximately 240.31 g/mol. The presence of cyano and phenyl groups contributes to its reactivity and interaction with biological targets. Its stereochemistry, characterized by the Z and E configurations at specific double bonds, influences its chemical behavior and biological activity.

Anticancer Activity

Research indicates that (2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide exhibits significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and growth.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, potentially making it a candidate for developing new antibacterial agents. The cyano group in its structure is believed to play a crucial role in this activity by disrupting microbial cellular processes .

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to form stable charge-transfer complexes makes it suitable for use in organic photovoltaic devices and organic light-emitting diodes (OLEDs). Research has demonstrated that incorporating such compounds can enhance the efficiency and stability of these devices .

Polymer Chemistry

In polymer science, this compound can serve as a monomer or additive to improve the properties of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable for developing high-performance materials used in various industrial applications .

Synthesis and Characterization

A notable study involved synthesizing this compound through a multi-step reaction involving cyclopropanation and subsequent functionalization of penta-2,4-dienoic acid derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structural integrity and purity of the synthesized compound .

Biological Testing

In vitro biological assays were conducted to evaluate the anticancer efficacy of the compound against various cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established anticancer drugs .

Chemical Reactions Analysis

Cycloaddition Reactions

The conjugated (2Z,4E)-diene system enables participation in [4+2] Diels-Alder reactions. The electron-withdrawing cyano group enhances dienophilicity, favoring regioselectivity in cycloadditions.

Dienophile Conditions Product Yield Reference
Maleic anhydrideToluene, 80°C, 12 hrEndo-adduct with fused bicyclic structure78%
TetracyanoethyleneDCM, RT, 3 hrCyanated cyclohexene derivative65%

Mechanistic studies indicate that the Z,E configuration directs endo selectivity due to secondary orbital interactions between the cyano group and dienophile.

Nucleophilic Additions

The cyano group undergoes nucleophilic attack under basic or acidic conditions:

Hydrolysis

  • Acidic hydrolysis (HCl/H₂O, reflux) yields the corresponding amide via intermediate imidic acid formation .

  • Basic hydrolysis (NaOH/EtOH) produces carboxylate salts, though steric hindrance from the cyclopropyl group reduces efficiency (45% conversion) .

Grignard Reactions

Organomagnesium reagents add to the nitrile carbon:

text
R-Mg-X + NC–(diene)–CONH(C3H5) → R–C(=NMgX)–(diene)–CONH(C3H5)

Subsequent quenching generates primary amines or ketones depending on workup.

Michael Addition Reactions

The α,β-unsaturated nitrile acts as a Michael acceptor. Key examples include:

Nucleophile Catalyst Product Yield Reference
Dimethyl malonateDBU, THF, 0°Cβ-Substituted dienoate derivative82%
ThiophenolEt₃N, MeCN, RTThioether adduct68%

The reaction proceeds via a conjugate addition mechanism, with the cyano group stabilizing the transition state through electron withdrawal.

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings exploit the diene’s π-system:

Heck Reaction

Aryl halides couple at the terminal double bond:

text
Ar–X + (diene)–CN → Ar–(diene)–CN + HX

Optimized conditions: Pd(OAc)₂ (5 mol%), PPh₃, K₂CO₃, DMF, 100°C.

Suzuki-Miyaura Coupling

Borylation of the diene enables aryl transfer:

Boronic Acid Pd Catalyst Yield ee (if chiral)
4-MethoxyphenylPd(dppf)Cl₂74%N/A
Vinylboronic acidPd(PPh₃)₄63%N/A

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [π2+π2] cyclization to form a bicyclo[2.2.0]hexane derivative, confirmed by X-ray crystallography . Quantum yield: Φ = 0.32 ± 0.03.

Reduction

  • LiAlH₄ reduces the nitrile to a primary amine but leaves the amide intact .

  • H₂/Pd-C hydrogenates the diene to a saturated chain (95% conversion) .

Oxidation

Ozonolysis cleaves the 4E double bond selectively, producing a ketonitrile fragment (m/z 189.1 via MS).

Amide Group Reactivity

The cyclopropylamide participates in:

  • N-Acylation with acetyl chloride (pyridine, 0°C, 88% yield).

  • Hydrolysis under strong acid (H₂SO₄, 120°C) to yield cyclopropylamine and dienoic acid .

Comparison with Similar Compounds

Key Research Findings and Implications

Synthetic Flexibility: The target compound’s structural analogs are synthesized via versatile routes (e.g., PyBOP-mediated amidation , condensation with cyanoacetic acid ), enabling modular substitution for optimizing bioactivity.

Spectroscopic Signatures: Distinct ¹H NMR shifts (e.g., cyclopropyl CH₂ at δ ~2.8–3.6) provide diagnostic markers for structural validation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for (2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide?

  • Methodological Answer : The synthesis of conjugated dienamides typically involves condensation reactions between α,β-unsaturated carbonyl intermediates and amines. For example, analogous compounds like (2E,4E)-N-benzyl derivatives are synthesized via stepwise coupling of cyanoacrylate esters with benzylamine under basic conditions . For the cyclopropylamide variant, substituting benzylamine with cyclopropylamine under controlled pH (7–9) and low-temperature conditions (0–5°C) may minimize side reactions like isomerization. Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation.
Key Parameters for SynthesisExample Conditions
SolventDichloromethane or THF
Temperature0–5°C
BaseTriethylamine
Reaction Time12–24 hours

Q. How is stereochemical integrity confirmed in (2Z,4E)-configured dienamides?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical assignment. For instance, (2E,4E)-N-benzyl analogs crystallize in monoclinic systems (space group P2₁/c) with torsion angles confirming E/Z configurations . Complementary NMR analysis (¹H and ¹³C) can detect coupling constants (JH,H) between vinyl protons. For example, trans coupling (J ≈ 15 Hz) in the diene system supports E geometry, while cis coupling (J ≈ 10 Hz) indicates Z stereochemistry.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies vinyl proton splitting patterns (e.g., δ 6.5–7.5 ppm for conjugated dienes) and cyclopropyl proton signals (δ 0.5–1.5 ppm). ¹³C NMR detects cyano groups (δ 110–120 ppm) and carbonyl carbons (δ 165–175 ppm).
  • IR Spectroscopy : Confirms nitrile (C≡N) stretches (~2200 cm⁻¹) and amide carbonyl (C=O) bands (~1650 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns.
  • X-ray Diffraction : Resolves spatial arrangement and bond lengths (e.g., C=C bond lengths ~1.34 Å for E isomers) .

Advanced Research Challenges

Q. How can reaction yields be optimized without compromising stereoselectivity?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines but may promote isomerization. Non-polar solvents (e.g., toluene) favor stereoretention but slow reaction kinetics.

  • Catalysis : Lewis acids (e.g., ZnCl₂) can stabilize transition states. For example, Zn²⁺ coordinates with the cyano group, directing amine attack to the β-position .

  • Temperature Control : Lower temperatures (≤10°C) suppress thermal isomerization but require longer reaction times. Microwave-assisted synthesis may accelerate rates while maintaining selectivity .

    Optimization StrategyTrade-offs
    Microwave irradiationFaster kinetics but risk of decomposition
    Lewis acid catalystsImproved selectivity vs. purification complexity

Q. How to resolve contradictions between computational modeling and experimental data (e.g., NMR vs. X-ray)?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solution-phase conformational flexibility vs. solid-state rigidity). For example:

  • NMR-DFT Discrepancies : Use solvent-correlated DFT calculations (e.g., PCM models) to simulate solution-phase conformers. Compare computed chemical shifts with experimental ¹H NMR data.
  • X-ray vs. NMR Stereochemistry : If X-ray confirms E/Z configuration but NMR suggests averaging, variable-temperature NMR can detect rotational barriers (e.g., coalescence temperatures for diastereotopic protons) .

Q. What strategies are employed to investigate bioactivity mechanisms of such dienamides?

  • Methodological Answer :

  • Molecular Docking : Use crystal structures of target proteins (e.g., kinases) to model binding interactions. The cyano group may act as a hydrogen-bond acceptor, while the diene system could engage in π-π stacking .
  • Enzyme Assays : Measure IC₅₀ values against purified enzymes (e.g., cyclooxygenase-2) to evaluate inhibition potency.
  • Cellular Studies : Use fluorescence tagging (e.g., BODIPY conjugates) to track intracellular localization and metabolic stability .

Data Contradiction Analysis

Q. Why might HPLC purity assays conflict with NMR integration results?

  • Methodological Answer :

  • HPLC Limitations : Co-eluting impurities with similar retention times may go undetected. Use orthogonal methods like LC-MS or 2D NMR (e.g., HSQC) to identify contaminants.
  • NMR Integration Errors : Protons in crowded regions (e.g., aromatic/vinyl signals) may overlap. Employ higher-field instruments (≥500 MHz) or deuterated solvents to enhance resolution .

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